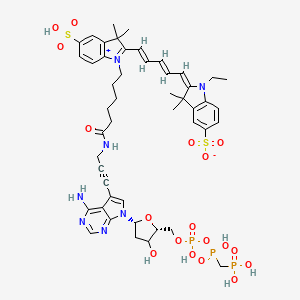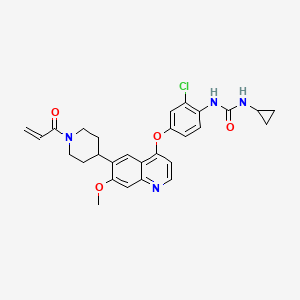
Fgfr-IN-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fgfr-IN-11 is a potent, orally active, covalent inhibitor of fibroblast growth factor receptors (FGFRs). It exhibits nanomolar potency in inhibiting the proliferation of various cancer cells and significantly hinders tumor growth in xenograft mouse models . This compound targets FGFR1, FGFR2, FGFR3, and FGFR4, making it a valuable tool in cancer research and treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fgfr-IN-11 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fgfr-IN-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives that retain the core inhibitory activity while exhibiting different pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Fgfr-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FGFR inhibitors.
Biology: Employed in cell-based assays to investigate the role of FGFR signaling in cellular processes.
Medicine: Utilized in preclinical studies to evaluate its efficacy in inhibiting tumor growth and proliferation.
Industry: Applied in the development of new therapeutic agents targeting FGFR-related diseases
Wirkmechanismus
Fgfr-IN-11 exerts its effects by covalently binding to the FGFR kinase domain, inhibiting FGFR phosphorylation and downstream signaling pathways. This inhibition blocks the activation of pathways such as the RAS-MAPK-ERK, PI3K-Akt-mTOR, and JAK-STAT pathways, ultimately leading to decreased cell viability in cancer cell lines with FGFR alterations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Futibatinib: An irreversible FGFR1-4 inhibitor with potent antitumor activity.
Erdafitinib: A pan-FGFR inhibitor approved for the treatment of urothelial carcinoma.
Pemigatinib: An FGFR1-3 inhibitor approved for the treatment of cholangiocarcinoma.
Uniqueness of Fgfr-IN-11
This compound is unique due to its covalent binding mechanism, which provides sustained inhibition of FGFR signaling. This property makes it particularly effective in inhibiting tumor growth and overcoming resistance mutations that may arise with reversible inhibitors .
Eigenschaften
Molekularformel |
C28H29ClN4O4 |
|---|---|
Molekulargewicht |
521.0 g/mol |
IUPAC-Name |
1-[2-chloro-4-[7-methoxy-6-(1-prop-2-enoylpiperidin-4-yl)quinolin-4-yl]oxyphenyl]-3-cyclopropylurea |
InChI |
InChI=1S/C28H29ClN4O4/c1-3-27(34)33-12-9-17(10-13-33)20-15-21-24(16-26(20)36-2)30-11-8-25(21)37-19-6-7-23(22(29)14-19)32-28(35)31-18-4-5-18/h3,6-8,11,14-18H,1,4-5,9-10,12-13H2,2H3,(H2,31,32,35) |
InChI-Schlüssel |
RJOWKASSFBQDER-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NC=CC(=C2C=C1C3CCN(CC3)C(=O)C=C)OC4=CC(=C(C=C4)NC(=O)NC5CC5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




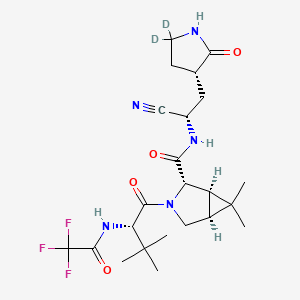
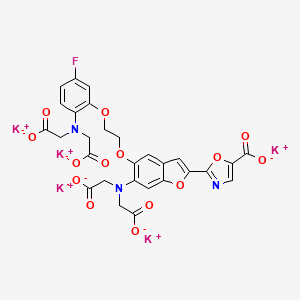
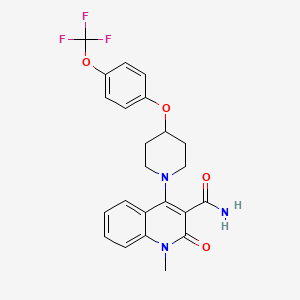


![(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12392841.png)
![N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide](/img/structure/B12392851.png)
![(2S)-3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid](/img/structure/B12392859.png)
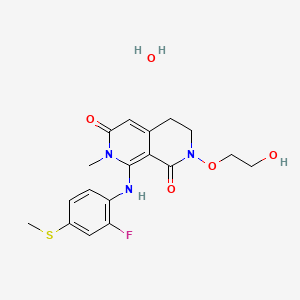
![(2R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12392861.png)
![N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide](/img/structure/B12392862.png)
